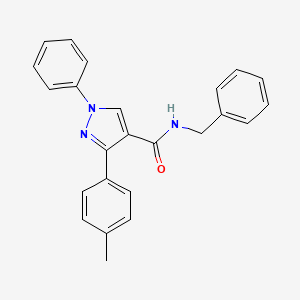![molecular formula C22H17ClN2O5 B3710499 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3710499.png)
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves multiple steps, typically starting with the chlorination of phenoxyacetic acid. The chlorinated product is then subjected to acylation and amidation reactions to introduce the benzamido groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies involving chloride ion channels, particularly TMEM206, to understand their physiological and pathological roles.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves the inhibition of TMEM206 chloride ion channels. Upon activation at low pH, TMEM206 conducts chloride ions across plasma and vesicular membranes. This compound effectively inhibits TMEM206-mediated currents, thereby modulating chloride ion flux and influencing various cellular processes .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific inhibition of TMEM206. Similar compounds include:
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another inhibitor of TMEM206 but with different efficacy and specificity.
TRPM4 inhibitors: Compounds like 4-Chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, which inhibit other ion channels such as TRPM4 but not TMEM206.
This uniqueness makes this compound a valuable tool in research focused on chloride ion channels and their roles in health and disease.
Propiedades
IUPAC Name |
2-[[4-[[2-(2-chlorophenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c23-17-6-2-4-8-19(17)30-13-20(26)24-15-11-9-14(10-12-15)21(27)25-18-7-3-1-5-16(18)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBIAZJXQPUCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3710417.png)


![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3710444.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3710446.png)
![{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B3710452.png)
![4-tert-butyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3710457.png)
![1-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3710467.png)
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B3710470.png)

![N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3710480.png)
![3-methoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3710496.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3710506.png)
